DAWSONITE
Description
Historical Context and Nomenclature
The discovery of this compound represents a notable milestone in nineteenth-century mineralogy, occurring during a period of extensive geological exploration and mineral classification. The mineral was first identified in 1874 by B.J. Harrington during construction activities at McGill University in Montreal, Canada. The discovery site was specifically located within a feldspathic dike on the campus grounds, where the mineral was found coating fractures and vug walls in hydrothermally altered rock formations.
The nomenclature of this compound honors Sir John William Dawson, a prominent Canadian geologist who lived from October 13, 1820, in Pictou, Nova Scotia, Canada, to November 19, 1899, in Montreal, Quebec, Canada. Sir John William Dawson served as Principal of McGill University and made significant contributions to Canadian geology throughout his distinguished career. The naming convention followed established mineralogical traditions of honoring notable scientists who contributed substantially to geological understanding and mineral science.
Following its initial discovery, this compound has been identified at numerous localities worldwide, demonstrating its widespread geological significance. Notable occurrences include sites near Monte Amiata in Tuscany, Italy; various locations in Algeria; and extensive deposits in the Green River Formation of Wyoming, United States. The mineral's global distribution suggests formation under specific but relatively common geological conditions, particularly those associated with hydrothermal alteration processes and authigenic mineral formation.
Chemical Composition and Formula Validation
The chemical composition of this compound has been extensively studied and validated through multiple analytical approaches, confirming its classification as a sodium aluminum carbonate hydroxide mineral. The accepted chemical formula is sodium aluminum carbon trioxide dihydroxide, represented as sodium aluminum carbonate hydroxide. This composition reflects the presence of sodium, aluminum, carbonate, and hydroxide ions in specific stoichiometric proportions within the crystal structure.
Detailed compositional analysis reveals the precise elemental distribution within this compound structure. According to comprehensive chemical analysis, the mineral contains sodium at 15.97 percent by weight, aluminum at 18.74 percent, hydrogen at 1.40 percent, carbon at 8.34 percent, and oxygen at 55.56 percent. When expressed as oxide percentages, these values correspond to 21.52 percent sodium oxide, 35.40 percent aluminum oxide, 12.51 percent water, and 30.56 percent carbon dioxide.
The molecular weight of this compound has been calculated as 144.00 grams per mole based on its established chemical formula. Alternative molecular weight calculations suggest values of 169.988 grams per mole when considering different formulation approaches. These variations reflect different analytical methodologies and crystallographic interpretations, though the fundamental chemical composition remains consistent across studies.
Table 1: Chemical Composition of this compound
| Element | Weight Percentage | Oxide Form | Oxide Percentage |
|---|---|---|---|
| Sodium | 15.97% | Sodium Oxide | 21.52% |
| Aluminum | 18.74% | Aluminum Oxide | 35.40% |
| Hydrogen | 1.40% | Water | 12.51% |
| Carbon | 8.34% | Carbon Dioxide | 30.56% |
| Oxygen | 55.56% | - | - |
| Total | 100.00% | - | 100.00% |
Mineralogical Classification and Systematics
The mineralogical classification of this compound places it within the carbonate mineral group, specifically among carbonates containing additional anions without water. Under the Dana classification system, this compound is designated as class 16a.03.08.01, representing carbonates with hydroxyl or halogen components. This classification reflects the mineral's complex anion structure, which includes both carbonate and hydroxide ions within the crystal framework.
According to the Strunz classification system, this compound is categorized under class 05.BB.10, representing carbonates and nitrates with additional anions but without water molecules. The specific designation places this compound among carbonates with alkaline earth elements and related compounds. This systematic approach provides a standardized framework for understanding this compound's relationship to other carbonate minerals and its position within broader mineralogical classification schemes.
The International Mineralogical Association recognizes this compound as a valid species with "grandfathered" status, indicating its acceptance as a legitimate mineral species described prior to 1959. This recognition confirms this compound's established position within official mineralogical nomenclature and validates its scientific significance within the broader context of mineral classification. The mineral maintains identification number 1240 within the Mindat database system, providing a unique identifier for scientific reference and cataloging purposes.
Table 2: Crystallographic Properties of this compound
| Property | Value | Reference System |
|---|---|---|
| Crystal System | Orthorhombic | International Tables |
| Space Group | Imam | Hermann-Mauguin |
| Point Group | 2/m 2/m 2/m | International |
| Unit Cell Parameter a | 6.759 Angstroms | X-ray Diffraction |
| Unit Cell Parameter b | 10.425 Angstroms | X-ray Diffraction |
| Unit Cell Parameter c | 5.585 Angstroms | X-ray Diffraction |
| Unit Cell Volume | 393.53 Cubic Angstroms | Calculated |
| Formula Units per Cell | 4 | Structural Analysis |
The crystal structure of this compound exhibits orthorhombic symmetry with specific dimensional parameters that have been precisely determined through X-ray crystallographic analysis. The unit cell dimensions measure 6.759 Angstroms along the a-axis, 10.425 Angstroms along the b-axis, and 5.585 Angstroms along the c-axis. These measurements yield axial ratios of approximately 0.648:1:0.536, providing characteristic geometric relationships that distinguish this compound from other carbonate minerals.
The space group assignment of Imam indicates specific symmetry operations within the crystal structure, reflecting the ordered arrangement of sodium, aluminum, carbonate, and hydroxide components. This space group designation provides essential information for understanding the three-dimensional arrangement of atoms within the this compound crystal lattice and explains many of the mineral's observed physical properties. The presence of four formula units per unit cell confirms the structural complexity and helps explain the mineral's distinctive crystallographic characteristics.
Properties
CAS No. |
12011-76-6 |
|---|---|
Molecular Formula |
2CO3.Al.Na |
Molecular Weight |
169.988 |
Origin of Product |
United States |
Scientific Research Applications
Dawsonite has significant implications in environmental science, particularly in carbon capture and storage. Studies suggest that it may play a role in stabilizing CO₂ in geological formations. However, research has shown that the presence of magnesium can inhibit this compound formation under alkaline conditions, leading to the formation of alternative minerals such as hydrotalcite or manasseite . This finding is crucial for evaluating the effectiveness of geological carbon storage strategies.
Case Study: Carbon Storage Evaluation
A study conducted on the formation of this compound in CO₂ reservoirs revealed that while numerical simulations support its formation, experimental evidence indicates that it is unlikely to occur due to widespread magnesium presence in natural settings . This discrepancy highlights the need for improved thermodynamic databases to better predict mineral stability in geological formations.
Industrial Applications
This compound's unique properties make it valuable in several industrial applications:
- Waste Management : this compound synthesis has been explored as a method to treat etching waste streams from the aluminum anodizing industry. By recovering aluminum from waste solutions, this process not only mitigates environmental impact but also generates marketable materials .
- Antacid Production : The commercial form of this compound is utilized in producing antacids due to its ability to neutralize stomach acid .
- Material Science : this compound's stability and reactivity have been studied for potential applications in materials science, particularly in understanding its behavior under varying temperature and ionic strength conditions .
Future Research Directions
Further research is needed to explore the following areas:
- Enhanced Synthesis Techniques : Investigating alternative methods for synthesizing this compound with higher yields and purity.
- Geochemical Modeling : Developing better models to predict this compound's behavior in natural environments and its role in carbon sequestration.
- Industrial Scale Applications : Assessing the feasibility of large-scale this compound production for industrial applications and environmental remediation.
Preparation Methods
Conventional Hydrothermal Method
The most widely documented method for this compound synthesis involves the hydrothermal reaction of alumina trihydrate () with sodium bicarbonate () in a sodium carbonate () medium. As detailed in U.S. Patent 4,221,771, this process requires precise control of temperature, pressure, and reagent concentrations to avoid side reactions and ensure high product purity. The reaction follows the stoichiometry:
Critical parameters include:
-
Alumina trihydrate concentration : ≤86 g/L to prevent incomplete reaction.
-
Sodium bicarbonate : 52–82 g/L, ensuring a 1:1 molar ratio with .
-
Sodium carbonate : 150–300 g/L, serving as a pH buffer (pH ≥ 10).
-
Temperature and pressure : 170–180°C under 8.7–9.5 kg/cm² for 105–135 minutes.
Deviations from these conditions yield impurities such as boehmite (-AlOOH) or amorphous alumina. For instance, temperatures below 100°C prolong reaction times (>4 hours) and favor boehmite formation, while exceeding 200°C accelerates sodium aluminate () production.
High-Entropy this compound-Type Structures
Multicationic Synthesis
Recent advancements have explored high-entropy this compound-type materials incorporating up to five equimolar cations (e.g., Al, Fe, Cr, Ga, In). This approach involves co-precipitating metal nitrates in aqueous solution, with the general formula:
Synthesis Procedure
A solution containing 9 mmol total metal nitrates (e.g., , ) in 40 mL deionized water is adjusted to equimolar cation ratios (Table 1). The mixture is heated at 80–160°C for 24 hours, yielding homogeneous this compound with crystallite sizes of 10–50 nm.
Table 1: Metal Nitrate Quantities for High-Entropy this compound Synthesis
| Cation Combination | Molar Ratio | Ionic Radius (Å) | Nitrate Quantity (mmol) |
|---|---|---|---|
| Al | 1.0 | 0.535 | 9.0 |
| Al-Fe-Cr | 0.33 each | 0.645, 0.615 | 3.0 each |
| Al-Fe-Cr-Ga-In | 0.2 each | 0.620–0.800 | 1.8 each |
Challenges in Cation Incorporation
Larger cations (e.g., La³⁺, Ce³⁺) disrupt the this compound lattice due to ionic radius mismatches (>0.8 Å), leading to phase separation into sodium carbonate and -alumina. Successful integration requires cations with radii ≤0.75 Å (e.g., Al³⁺, Ga³⁺), ensuring minimal lattice strain.
Influence of Co-Existing Elements
Alkaline Earth and Alkali Metals
The presence of K⁺, Ca²⁺, or Mg²⁺ during synthesis alters this compound crystallization pathways. Experiments with 1.0 M , , or solutions at 120°C demonstrate:
-
Potassium : Substitutes Na⁺ in the this compound structure, forming at >0.1 M K⁺ concentrations.
-
Calcium and Magnesium : Precipitate as (calcite) or (brucite), sequestering and ions essential for this compound formation.
Table 2: Effect of Co-Existing Elements on this compound Yield
| Additive (1.0 M) | This compound Yield (%) | Competing Phases |
|---|---|---|
| None | 91.2 | None |
| KCl | 85.3 | |
| CaCl₂ | 0.09 | Calcite, -Alumina |
| MgCl₂ | 0.55 | Brucite, Amorphous Alumina |
Low-Temperature Synthesis and Kinetic Considerations
Ambient-Pressure Methods
While hydrothermal synthesis dominates, ambient-pressure routes using and bubbling have been explored. At 25°C and pH 9–10, this compound precipitates via:
. However, this method yields smaller crystallites (5–20 nm) with lower crystallinity compared to hydrothermal products .
Q & A
Q. How to validate this compound’s environmental relevance in interdisciplinary studies?
- Framework: Apply the PICOT framework adapted for geoscience: P (geological setting), I (CO₂ exposure), C (unmineralized controls), O (carbonate yield), T (geological timescales). Use Monte Carlo simulations to address uncertainty .
Data Management & Validation
Q. How to access reliable datasets on this compound’s crystallographic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
